4-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4,5-dimethyl-1H-imidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWMECFHNMIGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937660-36-1 | |
| Record name | 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 4,5 Dimethyl 1h Imidazol 2 Yl Aniline and Its Derivatives
Strategic Approaches to the Imidazole (B134444) Core Synthesis
The formation of the 4,5-dimethylimidazole scaffold is a critical step, achievable through various modern synthetic protocols. These include multicomponent reactions, classical cyclocondensations, and transition metal-catalyzed methods, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. bohrium.com For the synthesis of 4,5-disubstituted imidazoles, the Radziszewski and Debus syntheses provide a classical foundation. pharmaguideline.com Modern variations often employ a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt, using various catalysts to improve yields and reaction conditions. rsc.orgnih.gov
To achieve the specific 4,5-dimethyl substitution pattern, 2,3-butanedione (B143835) (diacetyl) serves as the ideal 1,2-dicarbonyl precursor. The general MCR involves the condensation of 2,3-butanedione, an appropriate aldehyde (such as 4-nitrobenzaldehyde (B150856) for a precursor to the target molecule), and a nitrogen source, typically ammonium acetate (B1210297). rsc.orgscirp.org The use of catalysts is crucial for driving these reactions to completion under mild conditions.
Recent research has explored a variety of catalytic systems to facilitate this transformation. For instance, a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent (LADES@MNP) has been shown to be a highly efficient and recyclable catalyst for the one-pot, solvent-free synthesis of 2,4,5-trisubstituted imidazoles. nih.gov Similarly, fluoroboric acid supported on silica (B1680970) (HBF₄–SiO₂) has demonstrated excellent catalytic activity in three-component reactions to yield these imidazole derivatives. rsc.org These modern catalytic approaches offer green chemistry benefits, such as solvent-free conditions, high atom economy, and catalyst recyclability. rsc.orgnih.gov
Table 1: Catalysts in Multicomponent Synthesis of Substituted Imidazoles
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| HBF₄–SiO₂ | 1,2-Diketone, Aldehyde, Ammonium Acetate | Stand-out catalyst for both 3-MCR and 4-MCR processes; recyclable. | rsc.org |
| LADES@MNP | Benzil, Aldehyde, Ammonium Acetate | Solvent-free sonication; good to excellent yields; catalyst is magnetically separable and recyclable. | nih.gov |
| Secondary Amine Based Ionic Liquid | 1,2-Diketone, Aldehyde, Primary Amine, NH₄OAc | Microwave-assisted; solvent-free; short reaction times and high yields. | scirp.org |
| Zn(BF₄)₂ | 1,2-Diketone, Aldehyde, Amine, NH₄OAc | High selectivity for tetrasubstituted imidazoles in 4-MCR. | rsc.org |
Cyclocondensation reactions represent a fundamental and widely used approach for constructing the imidazole ring. These methods typically involve the reaction of a compound containing a dicarbonyl or equivalent functional group with a source of ammonia (B1221849) or an amine. pharmaguideline.comyoutube.com
A primary route to the 4,5-dimethylimidazole core involves the condensation of 2,3-butanedione with an aldehyde and ammonia, a direct application of the Radziszewski synthesis. pharmaguideline.com An alternative and common strategy utilizes α-haloketones as precursors. For example, the condensation of an α-aminoketone (derived from an α-haloketone) with a suitable C1 precursor can yield the imidazole ring. The Wallach synthesis, starting from N,N'-disubstituted oxamides, provides another pathway, though it typically yields chloro-substituted imidazoles. pharmaguideline.com
More contemporary methods focus on improving reaction conditions and yields. Heating an α-hydroxyketone, such as acetoin, with an aldehyde and an excess of ammonia under pressure is an effective method. youtube.com The choice of solvent and base is critical, as alkaline conditions generally favor imidazole formation over oxazole (B20620) byproducts, which can sometimes be an issue. youtube.com For instance, conducting the cyclocondensation in aqueous THF can improve the solubility of salt-based reactants and lead to higher yields of the desired imidazole. youtube.com
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles, by enabling novel bond formations and functionalizations under mild conditions. beilstein-journals.orgnih.gov These methods include direct cyclizations to form the imidazole ring and cross-coupling reactions to modify a pre-existing imidazole scaffold. nih.govacs.org
Catalytic Cyclizations: Copper and rhodium catalysts are particularly prominent in the synthesis of the imidazole core.
Copper-catalyzed reactions: Copper salts can catalyze the oxidative diamination of terminal alkynes with amidines, using oxygen as the oxidant, to form 1,2,4-trisubstituted imidazoles. chim.it Another copper-catalyzed approach involves the reaction of N-alkyl enamines with (diacetoxyiodo)benzene (B116549) and TMSN₃, which proceeds through a domino azidation and intramolecular C(sp³)-H amination sequence. organic-chemistry.org
Rhodium-catalyzed reactions: Rhodium(II) catalysts facilitate the reaction of stable 1-sulfonyl triazoles with nitriles to produce imidazoles in good to excellent yields via rhodium iminocarbenoid intermediates. organic-chemistry.org
Cross-Coupling Methods: Palladium and nickel catalysts are workhorses for C-C and C-N bond-forming cross-coupling reactions, allowing for the late-stage functionalization of a pre-formed imidazole ring.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds. It can be used to couple a halo-imidazole (e.g., 2-bromo-4,5-dimethylimidazole) with an arylboronic acid (e.g., 4-aminophenylboronic acid or its protected equivalent) to install the aniline (B41778) moiety. acs.orgrsc.org The reaction conditions are often mild and tolerate a wide range of functional groups. acs.org
Nickel-catalyzed couplings: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. rsc.org It is particularly effective for coupling challenging electrophiles like aryl ethers, carbamates, and phosphates, expanding the range of possible starting materials for imidazole functionalization. rsc.org
Table 2: Examples of Transition Metal-Catalyzed Imidazole Syntheses
| Metal Catalyst | Reaction Type | Description | Reference |
|---|---|---|---|
| Copper (CuI) | Oxidative Cyclization | Catalyzes the reaction of terminal alkynes and amidines to form trisubstituted imidazoles. | chim.it |
| Rhodium (Rh₂(OAc)₄) | [3+2] Cycloaddition | Reacts 1-sulfonyl triazoles with nitriles to give imidazoles. | organic-chemistry.org |
| Palladium (Pd(OAc)₂) | Suzuki-Miyaura Coupling | Couples haloimidazoles with arylboronic acids for C-C bond formation. | acs.org |
| Nickel (NiCl₂(dppp)) | Suzuki-Miyaura Coupling | An efficient and cost-effective alternative to palladium for cross-coupling reactions. | rsc.org |
Selective Functionalization and Aniline Introduction
Once the 4,5-dimethylimidazole core is established, the final key step is the introduction of the 4-aminophenyl (aniline) group at the 2-position. This can be achieved either by forming the C-N bond directly onto a precursor scaffold or by creating the amine functionality from a precursor group like a nitro group.
Direct amination strategies typically involve transition metal-catalyzed C-N cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this transformation, allowing the formation of an aryl-amine bond from an aryl halide and an amine.
To synthesize 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline using this approach, a suitable precursor would be 2-(4-halophenyl)-4,5-dimethyl-1H-imidazole (where the halogen is typically Br or I). This imidazole precursor can be synthesized via the MCR or cyclocondensation methods described previously, using the corresponding 4-halobenzaldehyde. The precursor is then reacted with an ammonia surrogate or a protected amine in the presence of a palladium or copper catalyst and a suitable ligand. While direct coupling with ammonia can be challenging, protected amines or ammonia equivalents are often used successfully.
An alternative and very common two-step strategy for introducing the aniline group involves the synthesis of a nitro-aromatic precursor followed by the chemical reduction of the nitro group. This pathway is often high-yielding and reliable.
Step 1: Synthesis of the Nitro Precursor: The intermediate, 4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazole, is first synthesized. This is readily accomplished using the multicomponent reaction protocols outlined in section 2.1.1, by reacting 2,3-butanedione, 4-nitrobenzaldehyde, and ammonium acetate. rsc.orgnih.gov
Step 2: Reduction of the Nitro Group: The nitro group of 4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazole is then reduced to the primary amine. This transformation can be achieved using a variety of standard reducing agents. The choice of reagent depends on factors like functional group tolerance, cost, and scale.
Table 3: Common Reagents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Tin(II) Chloride (SnCl₂) | HCl, Ethanol (B145695) | A classic and effective method for nitro group reduction. |
| Hydrogen Gas (H₂) with a Catalyst | Pd/C, PtO₂, or Raney Ni in Ethanol or Ethyl Acetate | A clean reaction where the only byproduct is water; requires hydrogenation equipment. |
| Iron (Fe) Powder | HCl or Acetic Acid in Ethanol/Water | An inexpensive and effective method often used in industrial-scale synthesis. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous Ammonia or Biphasic System | A mild reducing agent suitable for substrates with sensitive functional groups. |
This reductive pathway is often preferred due to the wide availability of nitroaromatic starting materials and the high efficiency and reliability of the nitro group reduction step.
Green Chemistry Principles and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including imidazole derivatives. scilit.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. niscpr.res.inresearchgate.netrasayanjournal.co.in The direct and uniform heating of the reaction mixture under microwave irradiation can significantly accelerate the rate of reaction. rsc.orgorientjchem.org
A notable green aspect of microwave-assisted synthesis is the ability to perform reactions under solvent-free conditions, which minimizes the use and disposal of volatile organic solvents. niscpr.res.inresearchgate.netrasayanjournal.co.in For instance, the one-pot condensation of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate to form 2,4,5-triarylimidazoles can be efficiently carried out under solvent-free and catalyst-free conditions using microwave irradiation, with reaction times as short as 3-5 minutes and yielding excellent product yields (80-99%). researchgate.net In some protocols, a solid support like silica gel can be used to facilitate the reaction, which can also act as an acidic catalyst, particularly in dehydration steps. niscpr.res.in
Researchers have demonstrated the synthesis of a series of 2,4,5-triarylimidazoles in water, without any catalyst, under microwave irradiation. rsc.orgrsc.org This approach is highly efficient, with reactions completing within 10 minutes and providing analytically pure products in high yields (88-99%). rsc.org The use of water as a solvent is a significant step towards a more environmentally benign process. rsc.orgrsc.org
| Compound | Microwave Method Yield (%) | Conventional Method Yield (%) | Microwave Reaction Time (min) | Conventional Reaction Time (hr) |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 85 | 60 | 12 | 8 |
| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 90 | 65 | 14 | 10 |
| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 82 | 55 | 16 | 12 |
Ionic liquids (ILs) have gained considerable attention as green catalysts and solvents in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and recyclability. tandfonline.comresearchgate.net In the context of imidazole synthesis, ionic liquids can act as efficient catalysts, often enabling reactions to proceed under milder conditions and with higher selectivity. tandfonline.comresearchgate.net
The synthesis of 2,4,5-trisubstituted imidazoles has been successfully achieved through a one-pot, three-component condensation of a 1,2-diketone, an aldehyde, and ammonium acetate using an ionic liquid as a catalyst. tandfonline.com For example, triethylammonium (B8662869) acetate (Et₃NH⁺OAc⁻) has been identified as a green and efficient catalyst for this transformation under solvent-free conditions. tandfonline.com The dicationic nature of some ionic liquids can also contribute to their enhanced catalytic activity compared to their monocationic counterparts. uniroma1.it
Furthermore, the use of imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), has been shown to effectively catalyze the synthesis of trisubstituted imidazole derivatives under both microwave and ultrasound irradiation, offering a green and efficient multicomponent condensation strategy. researchgate.net The reusability of the ionic liquid catalyst for several reaction cycles without a significant loss of activity is a key advantage of this approach. mdpi.com
| Catalyst | Yield (%) | Reaction Conditions |
|---|---|---|
| Et₃NH⁺OAc⁻ (TEAA) | 76 | Solvent-free, model reaction |
| Et₃NH⁺HCOO⁻ (TEAF) | 70 | Solvent-free, model reaction |
| Et₃NH⁺HSO₄⁻ (TEAS) | 72 | Solvent-free, model reaction |
| Et₃NH⁺HNO₃⁻ (TEAN) | 68 | Solvent-free, model reaction |
Chemo- and Regioselective Considerations in Synthetic Route Design
The synthesis of substituted imidazoles often presents challenges in controlling chemo- and regioselectivity, particularly when multiple reactive sites are present in the starting materials or intermediates. The design of synthetic routes for compounds like this compound must therefore carefully consider these factors to ensure the desired isomer is obtained as the major product.
Regioselectivity in imidazole synthesis is crucial for obtaining specific substitution patterns. For instance, the synthesis of 1,2,4-trisubstituted imidazoles can be achieved with high regioselectivity through a base-mediated domino reaction of an amidine scaffold with a phenacyl bromide, followed by in situ N-alkylation of the imidazole ring. tandfonline.comtandfonline.com The electronic nature of substituents can influence the regioselectivity of N-alkylation, with electron-donating groups facilitating the reaction. tandfonline.comtandfonline.com
A divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a common intermediate, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. acs.org The choice of reaction conditions can direct the reaction towards the desired isomer. acs.org Similarly, a highly regioselective synthesis of 1,4-disubstituted imidazoles has been achieved through a protocol involving a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade. rsc.org This method allows for the preparation of a diverse range of imidazoles with complete regioselectivity. rsc.org
Polymer-Supported Synthetic Strategies for Imidazole Derivatives
Polymer-supported synthesis has emerged as a valuable strategy for the preparation of imidazole derivatives, offering advantages such as ease of purification, the potential for automation, and catalyst recyclability. nih.gov This approach involves attaching a substrate or a reagent to a solid polymer support, carrying out the reaction sequence, and then cleaving the desired product from the support. nih.gov
Various polymer-supported catalysts, including inorganic and organic polymers, have been employed for the synthesis of imidazoles. nih.gov For example, a titanium-based solid silica-supported catalyst (TiCl₃-SiO₂) has been used for the green and sustainable one-pot multicomponent synthesis of 2,4,5-triaryl and 1,2,4,5-tetraryl imidazoles under solvent-free conditions. nih.gov This heterogeneous catalyst is recyclable and avoids contamination of the product with toxic metals. nih.gov
Sophisticated Structural Elucidation and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁵N—NMR provides detailed information about the chemical environment of each atom within the molecule.
Analysis of one-dimensional NMR spectra allows for the initial assignment of the primary structure.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the aromatic protons on the aniline (B41778) ring, the N-H protons of the aniline and imidazole (B134444) groups, and the methyl protons on the imidazole ring. The aromatic protons typically appear in the range of δ 6.5–7.5 ppm. The two methyl groups on the imidazole ring are expected to appear as a singlet around δ 2.2 ppm. The N-H proton of the imidazole and the -NH₂ protons of the aniline would likely appear as broad singlets that are exchangeable with D₂O.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the two methyl carbons, the four unique carbons of the aniline ring, and the three carbons of the imidazole ring. Aromatic and imidazole carbons typically resonate in the δ 110-150 ppm region.
¹⁵N NMR: Nitrogen-15 NMR is a powerful, albeit less common, technique for characterizing nitrogen-containing compounds. ipb.pt It can distinguish between the different nitrogen environments in this compound: the two distinct nitrogen atoms within the imidazole ring and the nitrogen atom of the aniline's amino group. rsc.orgresearchgate.net For instance, in related aziridine (B145994) structures, the ¹⁵N chemical shift is sensitive to substitution on the nitrogen atom. ipb.pt The ¹⁵N chemical shifts, often measured using techniques like ¹H-¹⁵N HMBC, provide unambiguous data on the electronic state of the nitrogen atoms. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH | Aniline Ring | ~ 6.5 - 7.5 | ~ 114 - 148 |
| Methyl CH₃ | Imidazole Ring (C4, C5) | ~ 2.2 | ~ 10 - 15 |
| Imidazole NH | Imidazole Ring (N1/N3) | Broad, variable | N/A |
| Aniline NH₂ | Aniline Ring | Broad, variable | N/A |
| Quaternary C | Imidazole Ring (C2) | N/A | ~ 145 - 150 |
| Quaternary C | Imidazole Ring (C4, C5) | N/A | ~ 125 - 135 |
| Quaternary C | Aniline Ring (C-NH₂, C-Im) | N/A | ~ 120 - 148 |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons on the aniline ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the methyl proton signals to the methyl carbon signals and the aromatic proton signals to their respective carbon signals on the aniline ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. It provides the key data to connect the different fragments of the molecule. For example, it would show correlations between the aniline protons and the imidazole C2 carbon, confirming the link between the two ring systems. It can also be used to correlate protons to nitrogen atoms in ¹H-¹⁵N HMBC experiments. ipb.ptrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of their bonding connectivity. It can be used to confirm stereochemical details and the spatial arrangement of the substituent groups.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and, consequently, the elemental composition of a compound with high precision. For this compound, the molecular formula is C₁₁H₁₃N₃, with a calculated monoisotopic mass of 187.11095 Da. uni.luuni.lu HRMS analysis would verify this mass to within a few parts per million, providing strong evidence for the proposed molecular formula.
ESI and MALDI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation.
Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules like this compound. The analysis is typically performed by introducing a solution of the compound into the mass spectrometer. The molecule readily accepts a proton due to its basic nitrogen atoms, forming a pseudomolecular ion, [M+H]⁺, which would be observed at a mass-to-charge ratio (m/z) of approximately 188.11823. uni.luuni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 210.10017), may also be detected. uni.luuni.lu
MALDI (Matrix-Assisted Laser Desorption/Ionization): MALDI is an alternative technique, primarily used for larger molecules or for solid-phase analysis. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the molecule, which would also be detected as an [M+H]⁺ ion.
Table 2: Predicted HRMS Data for this compound
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.11823 uni.luuni.lu |
| [M+Na]⁺ | C₁₁H₁₃N₃Na⁺ | 210.10017 uni.luuni.lu |
| [M+K]⁺ | C₁₁H₁₃N₃K⁺ | 226.07411 uni.luuni.lu |
| [M-H]⁻ | C₁₁H₁₂N₃⁻ | 186.10367 uni.luuni.lu |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the functional groups present. For related benzimidazole (B57391) derivatives, IR spectra show characteristic bands for N-H stretching (around 3486 cm⁻¹), aromatic C-H stretching (3058-3111 cm⁻¹), and aromatic C=C stretching (1547-1602 cm⁻¹). ijrpc.com
Key expected vibrational bands for this compound include:
N-H Stretching: Bands in the 3300-3500 cm⁻¹ region corresponding to the amine (-NH₂) and imidazole (=N-H) groups.
C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups.
C=N and C=C Stretching: A series of sharp absorptions in the 1500-1650 cm⁻¹ region, characteristic of the imidazole and aniline rings.
N-H Bending: A band typically observed around 1600 cm⁻¹ for the primary amine.
Table 3: Characteristic FT-IR / Raman Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | Stretching | N-H (Aniline and Imidazole) |
| 3000 - 3100 | Stretching | Aromatic C-H |
| 2850 - 3000 | Stretching | Aliphatic C-H (Methyl) |
| 1500 - 1650 | Stretching | C=N (Imidazole) and C=C (Aromatic) |
| 1580 - 1650 | Bending | N-H (Primary Amine) |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture Analysis
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound was not found in the search results, analysis of similar compounds demonstrates the power of this technique. For example, the crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline has been reported, revealing crucial details about its molecular conformation, including the dihedral angles between the imidazole and phenyl rings. nih.govresearchgate.net
If a suitable single crystal of this compound were analyzed, X-ray crystallography would unambiguously determine:
Precise bond lengths and angles for the entire molecule.
The planarity of the imidazole and aniline rings.
The dihedral angle between the planes of the two rings, which influences the degree of electronic conjugation.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the aniline -NH₂ and imidazole N-H groups, which dictate the crystal packing.
Single-Crystal X-ray Diffraction Studies
Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not prominently available, extensive studies on closely related imidazole derivatives provide critical insights into the expected structural features.
Key structural features observed in these derivatives include intermolecular hydrogen bonds, such as N-H···N interactions involving the imidazole moieties, which organize the molecules into one-dimensional chains in the crystal lattice. nih.gov The analysis of a zinc complex of a related ligand, [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II), also confirms the non-coplanar nature of the benzimidazole and aniline groups, with a dihedral angle of 18.24 (8)°. nih.gov These studies collectively suggest that the molecular structure of this compound would exhibit a non-planar conformation with significant hydrogen bonding potential.
Table 1: Representative Crystallographic Data for a Derivative, 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline
| Parameter | Value researchgate.netnih.gov |
|---|---|
| Chemical Formula | C₂₃H₂₁N₃ |
| Molecular Weight | 339.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.228 (4) |
| b (Å) | 15.215 (4) |
| c (Å) | 17.641 (4) |
| β (°) | 110.974 (4) |
| Volume (ų) | 3816.5 (17) |
| Z | 8 |
| Key Interactions | Intermolecular N-H···N hydrogen bonds forming chains. nih.gov |
Powder X-ray Diffraction Applications for Polymorph Analysis
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical properties such as stability, solubility, and bioavailability. nih.gov Powder X-ray Diffraction (PXRD) is an essential technique for identifying and quantifying polymorphic forms in a bulk sample. nih.gov
A PXRD pattern, which plots diffracted X-ray intensity against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov The presence of different polymorphs in a sample would be indicated by the appearance of distinct sets of diffraction peaks. While specific PXRD studies dedicated to the polymorph screening of this compound are not detailed in the literature, the methodology is broadly applicable. For any given active pharmaceutical ingredient (API), developing a robust PXRD method is crucial for quality control. This involves identifying characteristic peaks for each polymorph and constructing calibration curves to quantify the amount of each form in a mixture, with detection limits often reaching below 1% (w/w). The technique is vital for ensuring the consistency and performance of the solid form of the compound throughout its lifecycle. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Spectroscopic techniques that probe the electronic transitions within a molecule, such as UV-Visible and fluorescence spectroscopy, are invaluable for understanding its electronic structure, photophysical properties, and interactions with its environment.
UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states, typically corresponding to π→π* and n→π* transitions in aromatic and heterocyclic compounds. The aniline and imidazole moieties in this compound are the primary chromophores. Aniline itself shows a primary absorption band around 230 nm and a secondary band around 280 nm, corresponding to π→π* transitions within the benzene (B151609) ring. nist.gov
The phenomenon of solvatochromism, where the position of an absorption band changes with the polarity of the solvent, provides insight into the electronic distribution in the ground and excited states. Studies on related imidazole derivatives frequently report positive solvatochromism, where the absorption maximum (λmax) shifts to a longer wavelength (a bathochromic or red shift) as the solvent polarity increases. nih.gov This behavior is characteristic of molecules where the excited state is more polar than the ground state. The stabilization of the more polar excited state by polar solvents lowers its energy, thus reducing the energy gap for the electronic transition. mdpi.com For example, studies on azo dyes derived from 4-(1H-benzo[d]imidazol-2-yl)aniline showed distinct solvatochromic shifts in their UV-Vis spectra when measured in various solvents. tubitak.gov.tr
Table 2: Illustrative Solvatochromic Shifts in UV-Vis Absorption for a Related Imidazole Derivative
| Solvent | Polarity (ET(30) kcal/mol) | Hypothetical λmax (nm) | Type of Shift |
|---|---|---|---|
| Cyclohexane | 30.9 | ~310 | Reference |
| Dichloromethane | 40.7 | ~318 | Bathochromic |
| Acetonitrile | 45.6 | ~325 | Bathochromic |
| Methanol | 55.4 | ~330 | Bathochromic |
Note: This table is illustrative of the general principle of positive solvatochromism based on data for related compounds.
Fluorescence spectroscopy provides information about the electronic structure of the first excited singlet state and its relaxation pathways. Many imidazole derivatives are known to be fluorescent, with their emission properties often being highly sensitive to their environment. This sensitivity makes them valuable as molecular probes and sensors. semanticscholar.org
Research on a series of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives demonstrated interesting solvatofluorochromic properties, where the color of the emitted light changes with solvent polarity. semanticscholar.org The emission spectra of these compounds show smooth profiles with maximum emission wavelengths ranging from 469 nm to 522 nm in dichloromethane. semanticscholar.org Furthermore, the amphoteric nature of the imidazole ring makes their fluorescence responsive to pH changes. nih.govrsc.org For instance, the fluorescence of ADPI derivatives was substantially quenched upon the addition of an acid like trifluoroacetic acid (TFA), indicating a strong interaction between the proton and the imidazole moiety. semanticscholar.org Such behavior is crucial for the development of chemosensors.
Phosphorescence, which involves emission from a triplet excited state, is generally less common for such organic molecules in fluid solution at room temperature due to efficient non-radiative decay processes but can sometimes be observed in rigid matrices or at low temperatures.
Table 3: Fluorescence Emission Data for Selected Imidazole Derivatives in Dichloromethane (CH₂Cl₂) semanticscholar.org
| Compound Derivative | Maximum Emission Wavelength (λem, nm) | Fluorescence Response |
|---|---|---|
| ADPI | 469 | Fluorescence quenched by ~93% with TFA. semanticscholar.org |
| ADPI with p-tolyl substituent | 472 | Exhibits solvatofluorochromism. semanticscholar.org |
| ADPI with p-anisyl substituent | 478 | Sensitive to solvent polarity. semanticscholar.org |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Reaction Kinetics and Thermodynamic Studies of Derivatization Processes
The derivatization of 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline can proceed through several pathways, with kinetics and thermodynamics being key determinants of the product distribution. For instance, in reactions analogous to the derivatization of 4-(1H-benzo[d]imidazol-2-yl)aniline, the primary amine can react with electrophiles like maleic anhydride (B1165640). ijrpc.com This process would yield an α,β-unsaturated carboxylic acid. The kinetics of this initial acylation are typically fast, driven by the nucleophilicity of the aniline (B41778) nitrogen.
Subsequent transformations, such as intramolecular cyclization, are often the rate-determining steps. The cyclization of the intermediate carboxylic acid with reagents like hydrazine (B178648) hydrate (B1144303) involves a Michael addition followed by a cyclocondensation reaction. ijrpc.com Thermodynamic studies, often supported by computational methods like Density Functional Theory (DFT), can predict the stability of intermediates and products. orientjchem.org Calculations for analogous imidazole (B134444) derivatives have shown that negative values for Gibbs free energy (ΔG), standard enthalpy (ΔH), and internal thermal energy (ΔE) indicate a stable final structure. orientjchem.org
Table 1: Predicted Thermodynamic Parameters for a Hypothetical Derivatization Reaction
| Parameter | Predicted Value (kJ/mol) | Implication |
| ΔH (Enthalpy) | < 0 | Exothermic reaction, energetically favorable. |
| ΔS (Entropy) | Variable | Depends on the number of molecules in reactants vs. products. Cyclization often leads to a decrease. |
| ΔG (Gibbs Free Energy) | < 0 | Spontaneous reaction under standard conditions. |
| Ea (Activation Energy) | Moderate to High | Determines the reaction rate; may require heating or catalysis. |
Note: This interactive table provides predicted qualitative data for a hypothetical derivatization process based on principles from related studies.
Electron Transfer Mechanisms in Redox Reactions
The aniline portion of the molecule makes it a potent electron donor, susceptible to oxidation via single-electron transfer (SET) mechanisms. nih.gov In photoredox catalysis, for example, a visible-light-excited photocatalyst can oxidize the aniline to form a radical cation. This process, however, is often plagued by rapid back-electron transfer (BET), where the electron returns to the oxidized substrate from the reduced photocatalyst, stifling the desired reaction. nih.govacs.org
Strategies to overcome BET include using synergistic additives, such as an exogenous alkylamine, which can accelerate the deprotonation of the aniline radical cation to form a more stable α-anilinoalkyl radical, thus preventing the reverse electron transfer. nih.gov The redox potential of this compound is influenced by both the aniline and the imidazole rings; the electron-donating methyl groups on the imidazole ring can further lower the oxidation potential, making electron transfer more facile compared to unsubstituted analogs.
Acid-Base Equilibria and Protonation State Characterization
The compound possesses multiple sites for protonation and deprotonation, leading to complex acid-base equilibria. The aniline nitrogen is basic, while the imidazole ring contains both a basic sp2-hybridized nitrogen and an acidic N-H proton. The exact pKa values determine the predominant species at a given pH.
Aniline NH2 group: This group is basic, with a pKa of its conjugate acid typically around 4-5.
Imidazole N-H group: This proton is weakly acidic, with a pKa typically around 14.
Imidazole sp2 N atom: This site is basic, with the pKa of its conjugate acid generally in the range of 6-7.
Theoretical studies on similar structures, like imidazole-derived thiosemicarbazones, have used DFT calculations to identify the most acidic proton, which is often the one attached to the imidazole ring nitrogen. orientjchem.org Experimental studies on related heterocyclic imines have shown that protonation can selectively occur at the most basic nitrogen atom, which in this case would likely be the sp2 nitrogen of the imidazole ring, a prediction that can be confirmed with 1H NMR spectroscopy. mdpi.com
Table 2: Predicted pKa Values for Ionizable Groups
| Functional Group | Type | Predicted pKa | Predominant State at pH 7 |
| Anilinium (Ar-NH3+) | Acid | ~4.5 | Neutral (Ar-NH2) |
| Imidazole N-H | Acid | ~14 | Neutral (N-H) |
| Protonated Imidazole (sp2 N) | Acid | ~7.0 | Partially Protonated |
Note: This interactive table shows estimated pKa values based on analogous structures. Actual values require experimental determination.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanistic details of reactions involving this compound. researchgate.net These methods can be used to:
Optimize Geometries: Calculate the lowest energy conformations of reactants, intermediates, products, and transition states. Studies on similar molecules have used methods like B3LYP/6-31G(d) to reproduce experimental structural parameters. researchgate.net
Model Reaction Pathways: Map the potential energy surface of a reaction, identifying the transition states that connect intermediates. The energy of these transition states determines the reaction's activation energy and rate. researchgate.net
Analyze Electronic Structure: Investigate the distribution of electrons using tools like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps. MEPs can visualize electron-rich areas (nucleophilic sites) and electron-poor areas (electrophilic sites), predicting where reactions are most likely to occur. orientjchem.orgresearchgate.net
Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies to aid in the characterization of new derivatives. researchgate.net
Determine Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding redox behavior and reactivity in pericyclic reactions. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov
PubChemLite provides predicted collision cross-section (CCS) values for various adducts of the compound, which are derived from computational models and are useful in mass spectrometry analysis. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 188.11823 | 141.1 |
| [M+Na]+ | 210.10017 | 150.7 |
| [M-H]- | 186.10367 | 144.4 |
| [M+K]+ | 226.07411 | 146.0 |
Data sourced from PubChemLite. uni.lu This interactive table allows for sorting and filtering of the data.
Solvent Effects on Reactivity Profiles and Selectivity
The choice of solvent can significantly impact the kinetics and selectivity of reactions involving this compound. The effect of the solvent is particularly pronounced in reactions that involve charged intermediates or transition states.
Polar Protic Solvents (e.g., ethanol (B145695), methanol): These solvents can stabilize charged species through hydrogen bonding. They can accelerate reactions where charge is developed in the transition state (e.g., SN1-type reactions). However, they can also solvate the nucleophilic aniline nitrogen, potentially slowing down its reaction with an electrophile.
Polar Aprotic Solvents (e.g., DMF, acetonitrile): These solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions. They are often used for reactions involving strong nucleophiles. Studies on the reaction of a similar aminothiazole with an electrophile in various solvents showed that the reaction rates are dependent on the solvent's polarity and hydrogen-bonding capabilities. researchgate.net
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor at stabilizing charged species and are typically used for reactions that proceed through nonpolar transition states, such as certain pericyclic reactions.
The selectivity of a reaction can also be tuned by the solvent. For example, in a reaction with multiple possible products, a particular solvent might preferentially stabilize the transition state leading to one product over others.
Radical Intermediates and Mechanistic Insights
As mentioned, the aniline moiety is a precursor to radical intermediates. The generation of an α-anilinoalkyl radical via SET oxidation and subsequent deprotonation is a key step in many modern synthetic methods. nih.gov For this compound, this would involve the formation of a radical cation centered on the aniline nitrogen.
Furthermore, the imidazole ring itself can participate in radical chemistry. Photocatalytic methods have been developed for the generation of N-centered radicals from N-H bonds, which could potentially be applied to the imidazole N-H of the target molecule. acs.org The detection and characterization of these highly reactive, short-lived radical intermediates are challenging. Advanced techniques such as the use of radical traps combined with mass spectrometry or electron paramagnetic resonance (EPR) spectroscopy are often required to gain mechanistic insights. researchgate.net
Structure-Reactivity Relationships in this compound Chemistry
The reactivity of this compound is a direct consequence of its structure. Key relationships include:
Electronic Effects: The electron-donating nature of the aniline nitrogen and the two methyl groups on the imidazole ring increases the electron density of the aromatic systems, enhancing their reactivity toward electrophiles. Conversely, introducing electron-withdrawing groups onto the aniline ring would decrease its nucleophilicity and slow down reactions at the amine. A study on the annulation of N-aryl amino acids demonstrated that electron-donating groups on the aryl ring accelerated the reaction, consistent with a build-up of positive charge on the amine during the rate-determining SET step. acs.org
Steric Effects: The methyl groups at the 4 and 5 positions of the imidazole ring provide some steric hindrance, which could influence the approach of bulky reagents.
Planarity and Conjugation: The degree of planarity between the aniline and imidazole rings affects the extent of π-conjugation. Crystal structure analysis of a similar, more sterically hindered diphenyl-substituted N,N-dimethylaniline imidazole showed that the rings are significantly twisted out of plane. nih.govresearchgate.net This twisting can disrupt conjugation, which in turn affects the electronic properties and reactivity of the molecule. For this compound, the smaller methyl groups likely allow for greater planarity, enhancing electronic communication between the two rings.
Derivatization Chemistry and Analog Development
Modifications at the Aniline (B41778) Nitrogen: Amidation, Ureation, and Thioureation Reactions
The primary amino group of the aniline moiety is a key site for derivatization, readily undergoing reactions such as amidation, ureation, and thioureation to yield a variety of N-substituted analogs.
Amidation: The formation of an amide bond is a fundamental transformation in organic synthesis. The aniline nitrogen of 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding amides. nih.gov These reactions are often facilitated by coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or by converting the carboxylic acid to a more reactive species. researchgate.net For instance, direct condensation with various carboxylic acids can be achieved using reagents like titanium tetrachloride (TiCl₄) in pyridine. nih.gov This approach is versatile, accommodating a range of aliphatic and aromatic carboxylic acids. nih.gov
Ureation: Urea (B33335) derivatives can be synthesized by reacting the aniline with isocyanates. This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon of the isocyanate. Symmetrical ureas can be formed, or more commonly, unsymmetrical ureas are produced by reacting the aniline with a specific isocyanate. organic-chemistry.org Alternative, safer methods avoid the direct use of isocyanates, employing reagents like N,N'-carbonyldiimidazole (CDI) as a phosgene (B1210022) substitute. nih.gov Another practical method involves the reaction of the amine with potassium isocyanate in an aqueous medium, which is an environmentally friendly approach. rsc.org
Thioureation: Analogous to urea formation, thiourea (B124793) derivatives are synthesized from the reaction of this compound with isothiocyanates. nih.gov The amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. rsc.org General methods for thiourea synthesis include the reaction of primary amines with carbon disulfide or with organo-isothiocyanates. nih.govorganic-chemistry.org These reactions provide access to a wide range of thiourea derivatives with diverse substitution patterns.
Table 1: Derivatization Reactions at the Aniline Nitrogen
| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |
|---|---|---|---|
| Amidation | Carboxylic Acid + Coupling Agent (e.g., HBTU, DCC) or Acyl Chloride | Amide (-NH-C(=O)-R) | Inert solvent, often with a base. researchgate.netnih.gov |
| Ureation | Isocyanate (R-N=C=O) or CDI + Amine | Urea (-NH-C(=O)-NH-R) | Aprotic solvent, room temperature or gentle heating. nih.govrsc.org |
| Thioureation | Isothiocyanate (R-N=C=S) | Thiourea (-NH-C(=S)-NH-R) | Often in a polar solvent like ethanol (B145695) or DMF. nih.govorganic-chemistry.org |
Substitution Reactions on the Imidazole (B134444) Ring System
The imidazole ring of this compound is an electron-rich heterocycle, but the 4 and 5 positions are already substituted with methyl groups. Electrophilic substitution on the imidazole ring is generally favored at these positions, so further substitution on the ring itself is less straightforward. globalresearchonline.net However, the remaining nitrogen atom (N-1) is a potential site for alkylation or arylation reactions.
Furthermore, the aniline moiety strongly activates the attached phenyl ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the amino group. libretexts.org Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine atoms onto the phenyl ring.
Nitration: Introduction of a nitro group.
Sulfonation: Introduction of a sulfonic acid group.
Care must be taken during these reactions, as the high reactivity of the aniline can lead to multiple substitutions or side reactions. libretexts.org Protection of the amino group, for example by acetylation, can be employed to moderate its activating effect and ensure more controlled substitution. libretexts.org
Formation of Schiff Bases and Imines with Carbonyl Compounds
The primary amine of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.com This reversible reaction typically occurs under neutral or mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comnih.govredalyc.org
This reaction is highly versatile, allowing for the introduction of a wide variety of substituents depending on the carbonyl compound used. For example, a closely related compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, has been shown to react with various pyrazolecarbaldehydes in glacial acetic acid to yield the corresponding Schiff bases. ijrpc.comresearchgate.net The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and a signal for the CH=N proton in the ¹H NMR spectrum. ijrpc.com
Table 2: Examples of Schiff Base Formation
| Carbonyl Compound | Resulting Imine Structure (R' and R'') |
|---|---|
| Benzaldehyde | R' = Phenyl, R'' = H |
| Acetone | R' = Methyl, R'' = Methyl |
| Cyclohexanone | R', R'' = -(CH₂)₅- |
| Pyrazole-4-carbaldehyde | R' = Pyrazolyl, R'' = H |
Note: The table illustrates potential reactants based on the general reactivity of anilines. youtube.comijrpc.com
Heterocyclic Annulation Strategies Utilizing the Aniline Moiety
The aniline functionality serves as a handle for constructing new heterocyclic rings, a process known as annulation. These strategies often begin with a reaction involving the primary amine, followed by an intramolecular cyclization.
A notable example demonstrated with the analogous 4-(1H-benzo[d]imidazol-2-yl)aniline involves reaction with maleic anhydride (B1165640). ijrpc.comresearchgate.net The aniline nitrogen attacks the anhydride to form an α,β-unsaturated carboxylic acid. This intermediate can then be cyclized by reacting with hydrazine (B178648) or its derivatives to form a new pyrazole (B372694) ring. ijrpc.comresearchgate.net This sequence provides a pathway to complex, multi-heterocyclic systems.
Another potential strategy is the Povarov reaction, a type of aza-Diels–Alder reaction. nih.gov In this reaction, an imine, formed in situ from the aniline and an aldehyde, reacts with an electron-rich alkene to construct a tetrahydroquinoline ring system. nih.gov
Synthesis of Azo Derivatives from this compound
Aromatic primary amines are classic precursors for the synthesis of azo compounds. The synthesis involves two main steps:
Diazotization: The aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (-N₂⁺). libretexts.org
Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form an azo compound, characterized by the -N=N- linkage. libretexts.org
The color of the resulting azo dye is determined by the extended conjugation of the entire molecule, which can be tuned by the choice of the coupling partner. This reaction allows for the creation of a wide library of colored compounds derived from the this compound scaffold.
Development of Fluorescent Probes and Chemosensors Based on Derivatives
Derivatives of this compound are promising candidates for the development of fluorescent probes and chemosensors. The core structure combines an electron-donating aniline group with an imidazole heterocycle, which can act as a metal-ion binding site. This donor-acceptor or binding site combination is a common design feature in fluorescent sensors.
For example, a related compound, 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, has been shown to act as a selective fluorescent chemosensor for the detection of iron(III) ions. researchgate.net The fluorescence of the molecule is quenched upon binding to the metal ion, providing a clear "on-off" signaling mechanism. Similarly, push-pull fluorophores based on an aniline donor connected to an acceptor group are effective in sensing changes in their local environment, such as polarity, and have been used for imaging cellular components like lipid droplets. osaka-u.ac.jp
By strategically modifying the this compound scaffold—for instance, by introducing specific ion-binding groups (ionophores) or by creating intramolecular charge-transfer (ICT) systems—novel chemosensors can be designed to detect specific analytes like metal ions or changes in biological microenvironments.
Coordination Chemistry and Metal Complexation Studies
Ligand Binding Modes and Coordination Geometries in Metal Complexes
Based on studies of similar 2-aryl-imidazole and aniline-containing ligands, 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline is expected to function as a versatile ligand, potentially exhibiting monodentate or bidentate coordination.
Imidazole (B134444) Nitrogen as a Ligand Donor
The imidazole ring contains two nitrogen atoms. The sp2-hybridized imine nitrogen (C=N) is a well-established donor atom in coordination chemistry, readily forming stable complexes with a wide range of metal ions. In analogous systems, coordination through this nitrogen is a common feature.
Aniline (B41778) Nitrogen as a Ligand Donor
The primary amine (-NH2) group on the aniline ring is another potential donor site. In many related structures, such as 2-(1H-benzo[d]imidazol-2-yl)aniline, this aniline nitrogen participates in coordination, often leading to the formation of a stable five-membered chelate ring with the metal center, involving both the aniline and imidazole nitrogens. nih.gov This bidentate N,N'-chelation is a frequent binding mode for ligands of this type, resulting in complexes with distorted tetrahedral or square planar geometries, depending on the metal ion and other coordinating ligands. nih.gov
Synthesis and Spectroscopic Characterization of Metal Complexes
Transition Metal Complexes (e.g., Co, Ni, Cu, Zn, Pt, Pd)
No specific synthesis protocols or spectroscopic data (such as IR, NMR, or UV-Vis) have been published for transition metal complexes of this compound. For related benzimidazole-aniline ligands, complexes are typically synthesized by reacting the ligand with a metal salt (e.g., chloride or acetate (B1210297) salts of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like ethanol (B145695) or methanol, often with heating. nih.govresearchgate.netnih.gov
Characterization of these analogous complexes typically shows:
Infrared (IR) Spectroscopy: A shift in the ν(C=N) stretching frequency of the imidazole ring and changes in the ν(N-H) bands of the aniline group upon coordination to the metal.
NMR Spectroscopy: Changes in the chemical shifts of the aromatic and imidazole protons, providing evidence of the coordination environment in solution.
UV-Visible Spectroscopy: The appearance of d-d transition bands for paramagnetic metal complexes (e.g., Co(II), Ni(II), Cu(II)) and charge transfer bands, which are indicative of the coordination geometry. nih.gov
Lanthanide and Actinide Complexes (if applicable)
There is no information available in the scientific literature regarding the formation of lanthanide or actinide complexes with this compound.
Structural Determination of Metal Complexes via X-ray Crystallography
No crystal structures for metal complexes of this compound have been deposited in crystallographic databases or published in the literature.
For comparison, the X-ray crystal structure of a related zinc complex, [ZnCl2(C13H11N3)], formed with 2-(1H-benzo[d]imidazol-2-yl)aniline, reveals a distorted tetrahedral geometry. nih.gov In this structure, the ligand acts as a bidentate donor, coordinating to the zinc(II) ion through one imidazole nitrogen and the aniline nitrogen. nih.gov The bond angles around the zinc atom range from 88.64° to 118.57°, with the N-Zn-N angle within the chelate ring being the most acute. nih.gov Such data would be essential for definitively determining the binding modes and coordination geometries of complexes with this compound.
Magnetic Properties of Paramagnetic Coordination Compounds
The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the metal center, which can be influenced by the ligand field. libretexts.org Paramagnetic complexes of this compound are anticipated to exhibit magnetic moments corresponding to the spin state of the central metal ion. The magnitude of this magnetic moment is directly proportional to the number of unpaired electrons. libretexts.org
The ligand field strength of this compound plays a crucial role in determining whether a high-spin or low-spin complex is formed, particularly with transition metals that can adopt multiple spin states, such as iron(II) and iron(III). lumenlearning.com In a high-spin configuration, the electrons will occupy the d-orbitals to maximize the number of unpaired electrons, leading to a stronger paramagnetic effect. libretexts.org Conversely, a strong ligand field would result in a low-spin complex with fewer unpaired electrons and weaker paramagnetism. lumenlearning.com The magnetic susceptibility of these compounds can be experimentally determined using techniques like a Gouy balance, which measures the force exerted by a magnetic field on the sample. libretexts.orglibretexts.org This measurement allows for the calculation of the effective magnetic moment and, consequently, the number of unpaired electrons. scribd.com
While general principles of magnetism in coordination compounds are well-established, specific experimental data on the magnetic properties of paramagnetic complexes solely derived from this compound are not extensively detailed in the available research. However, the behavior of related imidazole-containing ligands in coordination complexes suggests that this ligand would similarly influence the magnetic properties of metal centers.
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes containing this compound are of significant interest for understanding their redox activity and potential applications in areas such as catalysis and materials science. Techniques like cyclic voltammetry are employed to study the oxidation and reduction potentials of these complexes, providing insights into the stability of different oxidation states of the metal center.
The electronic character of the this compound ligand, including the electron-donating nature of the dimethyl-imidazole and aniline groups, can modulate the electron density at the metal center. This, in turn, influences the ease with which the metal ion can be oxidized or reduced. The specific redox potentials are also dependent on the choice of metal, its coordination geometry, and the solvent system used for the electrochemical measurements.
Detailed electrochemical data for complexes of this compound are not broadly reported in the reviewed literature. However, the study of related imidazole-based ligands provides a framework for predicting the electrochemical behavior of these complexes.
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from this compound have shown potential in various catalytic applications, leveraging the unique properties of the ligand to facilitate chemical transformations.
In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, metal complexes of ligands similar to this compound have been investigated for a range of reactions. nih.gov These include hydrogenation, oxidation, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The ligand's structure can be tailored to influence the steric and electronic environment around the metal center, thereby controlling the activity and selectivity of the catalyst. mdpi.com For instance, palladium-NHC (N-heterocyclic carbene) complexes, which share the imidazole core, have been developed for Suzuki-Miyaura reactions and transfer hydrogenation. mdpi.com While specific data for this compound complexes is limited, the broader class of imidazole-based ligands shows significant promise in homogeneous catalysis.
Table 1: Examples of Homogeneous Catalytic Applications with Related Imidazole-Based Ligands
| Catalytic Reaction | Metal Center | Ligand Type | Reference |
|---|---|---|---|
| Hydrogenation of Ketones | Iron | Pincer Complex | mdpi.com |
| Suzuki-Miyaura Coupling | Palladium | NHC-Palladium | mdpi.com |
| Asymmetric Hydrogenation | Manganese | Chiral PNNP Ligand | researchgate.net |
For heterogeneous catalysis, the immobilization of metal complexes onto solid supports offers advantages in catalyst separation and reusability. acs.org Metal complexes of this compound can be anchored to materials such as silica (B1680970), alumina (B75360), or polymers. These supported catalysts can be employed in various organic transformations. For example, palladium nanoparticles supported on alumina have been used for the synthesis of imidazolones. acs.org Similarly, copper(II) complexes immobilized on silica nanoparticles via an imidazolium (B1220033) linker have been shown to be effective heterogeneous catalysts for the synthesis of tetrazole derivatives. nih.gov The porous nature of supports like metal-organic frameworks (MOFs) can also be utilized to encapsulate these metal complexes, creating highly active and selective heterogeneous catalysts. mdpi.com For instance, a chromium-based MOF, MIL-101(Cr), has been used as a heterogeneous catalyst for the synthesis of trisubstituted imidazoles. mdpi.com Another approach involves supporting palladium nanoparticles on materials like magnetite (Fe3O4) for use in reductive amination reactions. semanticscholar.org
Table 2: Examples of Heterogeneous Catalytic Systems
| Catalyst System | Support Material | Catalytic Application | Reference |
|---|---|---|---|
| Palladium Nanoparticles | Alumina | Dehydrogenative Condensation | acs.org |
| Copper(II) Schiff Base Complex | Silica Nanoparticles | Tetrazole Synthesis | nih.gov |
| Chromium-based MOF | - | Imidazole Synthesis | mdpi.com |
| Palladium Nanoparticles | Magnetite (Fe3O4) | Reductive Amination | semanticscholar.org |
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods model the electron distribution to determine molecular properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.comnih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds (Theoretical DFT Data)
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pictet-Spengler Imine Intermediate | - | - | 8.1 | wuxibiology.com |
| MeO-substituted Pictet-Spengler Substrate | - | - | 7.93 | wuxibiology.com |
| 5-azaindole Pictet-Spengler Substrate | - | - | 8.38 | wuxibiology.com |
This table presents data for analogous systems to illustrate typical computational results for HOMO-LUMO analysis. The exact values for 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline would require specific calculation.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. ugm.ac.id The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying potential values. Typically, red signifies regions of high electron density (negative potential), blue indicates electron-deficient areas (positive potential), and green represents neutral potential. osti.gov
For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the imidazole (B134444) ring and the amino group of the aniline (B41778) moiety, as these are the most electronegative centers and potential hydrogen bond acceptors. researchgate.netugm.ac.id The hydrogen atoms of the N-H groups in both the imidazole and aniline rings would exhibit positive potential (blue), marking them as potential hydrogen bond donors. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition. ugm.ac.idosti.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.comnih.gov These simulations provide detailed information about conformational flexibility and the stability of intermolecular interactions, particularly in a biological context. By simulating the molecule in a solvated environment, MD can validate findings from molecular docking and predict the dynamic behavior of a ligand-receptor complex. ajchem-a.comscielo.br
For this compound, MD simulations could be employed to:
Analyze Conformational Flexibility: Explore the rotational freedom around the single bond connecting the imidazole and aniline rings, identifying the most stable conformations in solution.
Study Solvation Effects: Understand how water molecules interact with the compound and influence its conformation and interaction with other molecules.
Assess Complex Stability: When docked into a protein's active site, MD simulations can evaluate the stability of the binding pose over time by calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ajchem-a.comscielo.br Studies on similar heterocyclic compounds have used MD to confirm that key hydrogen bonds and interactions are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.govscielo.br
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. ijrpc.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. science.gov Comparing these predicted shifts with experimental spectra helps in the precise assignment of signals to specific atoms in the molecule.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. ijrpc.com These frequencies correspond to the peaks observed in an experimental IR spectrum. The predicted spectrum can aid in assigning vibrational modes, such as the N-H stretches of the imidazole and aniline groups and the C=N stretch of the imidazole ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and corresponding absorption wavelengths (λmax) that appear in a UV-Vis spectrum. This is directly related to the HOMO-LUMO energy gap, where a smaller gap corresponds to absorption at a longer wavelength. science.gov
Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Key Feature | Predicted Value (Theoretical) | Expected Experimental Value |
|---|---|---|---|
| ¹H NMR | Aniline -NH₂ protons | δ 4.5-5.5 ppm | δ 4.0-5.0 ppm |
| Imidazole N-H proton | δ 11.0-13.0 ppm | δ 10.0-12.0 ppm | |
| ¹³C NMR | Imidazole C2 carbon | δ 145-155 ppm | δ 140-150 ppm |
| IR Spectroscopy | Imidazole N-H stretch | ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ |
This table is illustrative. Precise values depend on the specific computational method, basis set, and experimental conditions.
Docking Studies and Molecular Recognition Principles (Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. uomisan.edu.iq It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
For this compound, docking studies would involve placing the molecule into the active site of a target protein to predict its binding affinity (often expressed as a binding energy in kcal/mol) and binding mode. researchgate.netnih.gov The imidazole-aniline scaffold is rich in features that can participate in molecular recognition:
Hydrogen Bonding: The N-H groups of the imidazole and aniline moieties can act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms of the imidazole ring and the amino nitrogen can act as acceptors. nih.gov
Hydrophobic Interactions: The phenyl ring and the dimethyl-substituted imidazole core can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan.
Metal Coordination: The imidazole ring is known to coordinate with metal ions, which can be a crucial interaction if the target protein is a metalloenzyme.
Docking studies on analogous compounds frequently show strong binding affinities, with key interactions involving hydrogen bonds to residues like methionine or phenylalanine within the active site of kinases and other enzymes. ajchem-a.comnih.gov
Table 3: Summary of Potential Intermolecular Interactions and Binding Energies from Docking Studies of Analogous Imidazole Compounds
| Target Protein Class | Key Interacting Residues (Examples) | Type of Interaction | Typical Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Kinases (e.g., EGFR, VEGFR2) | Met, Phe, Leu | Hydrogen bond, Hydrophobic | -6.0 to -9.0 | ajchem-a.com |
| Lactate (B86563) Dehydrogenase (LDHA) | (Not specified) | High affinity at active site | -9.7 | researchgate.net |
| Carbonic Anhydrase II | (Not specified) | Excellent binding scores | -8.0 to -8.4 | scielo.br |
This table summarizes findings for similar molecules to illustrate the potential interactions and binding affinities that could be expected for this compound.
Supramolecular Assembly Prediction
The supramolecular assembly of this compound is dictated by the arrangement of its functional groups, which facilitate a variety of non-covalent interactions. The molecule possesses key features that drive its self-assembly: the imidazole ring containing both a hydrogen bond donor (N-H group) and acceptor (imine nitrogen), and an aniline moiety which provides two N-H hydrogen bond donors and an aromatic phenyl ring.
The primary and most influential interaction predicted to govern the assembly is hydrogen bonding. Drawing parallels from crystal structure analyses of analogous compounds, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, strong intermolecular N-H···N hydrogen bonds are expected to form between the imidazole rings of adjacent molecules. nih.govnih.govresearchgate.net This specific interaction is known to generate robust one-dimensional chains or tapes as the fundamental supramolecular motif. nih.govresearchgate.net
The presence of the aniline -NH₂ group, in place of a dimethylaniline group found in some analogues, introduces additional possibilities for hydrogen bonding. nih.gov The aniline protons can act as donors, forming secondary hydrogen bonds with the imine nitrogen of the imidazole ring or potentially with the π-system of an adjacent aromatic ring (N-H···π interactions). These secondary interactions can link the primary 1D chains into more complex two-dimensional sheets or three-dimensional networks.
π-π Stacking: Face-to-face or offset stacking between the aromatic phenyl and imidazole rings.
C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the electron cloud of a neighboring aromatic system.
The combination of strong, directional hydrogen bonds and weaker, non-directional forces like van der Waals and π-stacking interactions dictates the final, most stable crystalline arrangement.
| Interaction Type | Participating Groups | Predicted Role in Assembly |
|---|---|---|
| N-H···N Hydrogen Bond | Imidazole N-H (donor) and Imidazole N (acceptor) | Primary driving force; formation of 1D chains. nih.govnih.gov |
| N-H···N Hydrogen Bond | Aniline N-H (donor) and Imidazole N (acceptor) | Secondary interaction; cross-linking of chains into 2D/3D networks. |
| π-π Stacking | Phenyl and Imidazole rings | Stabilization of the overall packed structure. |
| C-H···π Interaction | Methyl/Aromatic C-H and Aromatic Rings | Directional stabilization of the crystal lattice. researchgate.net |
| H···H Contacts (van der Waals) | Hydrogen atoms on all parts of the molecule | Significant contribution to crystal packing efficiency. iucr.org |
Thermodynamic Properties and Stability Analysis
While comprehensive experimental thermodynamic data for this compound is not extensively documented, these properties can be reliably determined through computational chemistry, primarily using Density Functional Theory (DFT). mdpi.comniscpr.res.in DFT calculations allow for the optimization of the molecular geometry and the subsequent calculation of key thermodynamic parameters that define the compound's stability and behavior under varying temperatures. nih.gov
Thermodynamic functions including standard heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be calculated at different temperatures. As temperature increases, these values are all expected to rise, which is primarily attributed to the increased intensity of molecular vibrations. mdpi.com The relationship between these properties and temperature for a related compound, a dimethyl-substituted benzimidazole (B57391) derivative, has been computationally determined and provides a model for the expected behavior of this compound. mdpi.com
| Temperature (K) | C⁰p,m (J·mol⁻¹·K⁻¹) | S⁰m (J·mol⁻¹·K⁻¹) | H⁰m (kJ·mol⁻¹) |
|---|---|---|---|
| 200.0 | 150.5 | 350.2 | 25.1 |
| 298.15 | 225.8 | 420.5 | 45.3 |
| 400.0 | 300.1 | 500.8 | 72.4 |
| 500.0 | 360.4 | 580.1 | 105.6 |
| 600.0 | 410.7 | 650.3 | 144.2 |
The stability of the compound can be analyzed from several perspectives:
Thermodynamic Stability: The inherent stability of the molecule is high due to the aromatic character of both the imidazole and aniline rings, which results in significant resonance stabilization energy. purkh.com Computational studies on imidazole tautomers confirm that the 1H-imidazole form, as present in the title compound, is the most stable tautomer because it preserves the cyclic delocalization of π-electrons. purkh.com
Kinetic Stability: This is often assessed by calculating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A larger HOMO-LUMO gap implies greater kinetic stability and lower chemical reactivity because more energy is required to excite an electron to a higher energy state. nih.gov
Chemical Stability: Parameters such as chemical hardness (η) can be computed to measure the molecule's resistance to electron transfer or deformation of its electron cloud. iucr.org A higher value for chemical hardness indicates greater stability.
Applications in Functional Materials Science and Advanced Technologies
Integration into Polymer Architectures as Monomers or Crosslinkers
The bifunctional nature of 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline, with its reactive aniline (B41778) group, suggests its potential as a monomer for polymerization or as a crosslinking agent to modify polymer properties. The aniline group can, in principle, undergo polymerization to form polyaniline-like structures. While there is no specific research detailing the polymerization of this compound, studies on other aniline derivatives show that they can be polymerized to create materials for applications such as chemical sensors. nih.gov
Furthermore, the imidazole (B134444) and aniline functionalities could be utilized in the synthesis of high-performance polymers like polyimides. For instance, a novel unsymmetrical diamine monomer containing an imidazole core, 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline, has been successfully synthesized and used as a precursor for developing polyimides (PI) and their nanocomposites. ijrpc.com This suggests a pathway for integrating imidazole-containing anilines into advanced polymer systems.
The potential for this compound to act as a crosslinker is also an area of interest. Research on cross-linking polypropylene (B1209903) with imidazole has demonstrated that imidazole can enhance the rheological and thermal properties of the polymer. nih.gov This suggests that this compound could potentially be grafted onto polymer backbones and subsequently act as a crosslinking site, thereby improving the material's physical and chemical properties. nih.gov
Development of Chemical Sensors and Biosensors (Focus on Recognition Mechanisms)
The presence of the imidazole ring in this compound is particularly relevant for the development of chemical and biosensors, as the imidazole moiety is known to coordinate with metal ions. This interaction can be exploited as a recognition mechanism for detecting specific analytes.
While there are no specific studies on ion sensing using this compound, the principle of using imidazole-based compounds as fluorescent chemosensors for metal ions is well-established. unigoa.ac.in The recognition mechanism often relies on the coordination of the metal ion with the nitrogen atoms of the imidazole ring. This binding event can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement, allowing for the detection of the ion.
A study on a related compound, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, demonstrated its use as a selective fluorescent sensor for the detection of Fe³⁺ ions. researchgate.net The addition of Fe³⁺ to a solution of the compound resulted in a significant quenching of its fluorescence. researchgate.net This on-off fluorescence behavior forms the basis of the sensing mechanism.
| Sensor Compound | Target Ion | Sensing Principle |
| 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol | Fe³⁺ | Fluorescence quenching |
| 4-(1,4,5-triphenyl-1H-imidazol-2-yl)anilinyl acetates | Cu²⁺ | Fluorescence change |
The specific use of this compound for the recognition of small molecules has not been reported. However, the aniline and imidazole functionalities present in the molecule could be utilized in the design of synthetic receptors, such as molecularly imprinted polymers (MIPs).
MIPs are polymers that are created with a "molecular memory" for a specific template molecule. A computational study has shown the feasibility of designing MIPs for the selective removal of aniline from water using acrylamide (B121943) as a functional monomer. nih.gov This indicates that the aniline part of the target compound could serve as a recognition site in an imprinting process.
Furthermore, an aniline trimer-based sensor has been developed for the fluorescent sensing of the amino acid L-tryptophan. nih.gov This demonstrates that aniline-based structures can be tailored for the recognition of specific small biomolecules. The recognition mechanism in this case was based on the formation of a complex between the sensor and L-tryptophan, which resulted in a "turn-on" fluorescence response. nih.gov These studies highlight the potential for developing sensors based on this compound for the detection of various small molecules.
Applications in Dye Chemistry and Pigment Science
The presence of a primary aromatic amine group in this compound makes it a suitable precursor for the synthesis of azo dyes. Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent the largest and most diverse class of synthetic colorants. researchgate.net The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another aromatic amine. sphinxsai.com
In the case of this compound, the aniline part of the molecule can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. This diazonium salt can then be coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties. The imidazole ring, with its electron-donating character, can influence the electronic properties of the resulting dye molecule, potentially affecting its color, lightfastness, and other performance characteristics.
While specific research detailing the synthesis and properties of azo dyes derived directly from this compound is not extensively documented in publicly available literature, the fundamental principles of azo dye chemistry strongly support its potential in this field. The properties of such dyes could be tailored by carefully selecting the coupling component. For instance, coupling with naphthol derivatives could yield red to blue dyes, while coupling with other aniline or phenol derivatives could produce yellow to orange hues. sphinxsai.com
The imidazole moiety itself can also play a role in the performance of the resulting pigments. The imidazole ring is known to coordinate with metal ions, which could be exploited to create metal-complex pigments with enhanced stability and specific coloristic properties.
Table 1: Potential Azo Dyes Derived from this compound
| Coupling Component | Potential Dye Color | Potential Properties |
| Phenol | Yellow-Orange | pH-sensitive, potential for metal complexation |
| N,N-Dimethylaniline | Orange-Red | Good solubility in organic solvents |
| 2-Naphthol | Red | Good lightfastness |
| H-acid | Blue/Violet | Water-soluble, potential for reactive dyes |
It is important to note that the actual synthesis and characterization of these specific dyes would be necessary to confirm their properties.
Framework Materials: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The bifunctional nature of this compound, possessing both a coordinating imidazole ring and a reactive aniline group, makes it an interesting candidate as a linker molecule for the construction of porous framework materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Metal-Organic Frameworks (MOFs):
MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linker molecules. The imidazole group in this compound is a well-known coordinating moiety for a variety of metal ions. rsc.org The nitrogen atoms of the imidazole ring can act as Lewis bases, forming coordination bonds with metal centers. The aniline group can either be a non-coordinating part of the linker, providing functionality to the pores of the MOF, or it can be chemically modified to introduce additional coordinating groups.
Although no specific MOFs constructed directly with this compound as the primary linker are prominently reported, the use of similar imidazole-containing linkers is widespread in MOF chemistry. researchgate.netnwhitegroup.com The dimethyl substitution on the imidazole ring could influence the steric environment around the coordinating nitrogen atoms, potentially leading to the formation of MOFs with unique topologies and pore structures compared to those derived from unsubstituted imidazole linkers. The aniline group within the pores could be utilized for post-synthetic modification, allowing for the introduction of various functional groups to tailor the properties of the MOF for specific applications such as gas storage, separation, or catalysis. nih.govnih.gov
Covalent Organic Frameworks (COFs):
COFs are a class of porous crystalline polymers formed by the covalent bonding of organic building blocks. nih.govmdpi.com The aniline group of this compound is a key functional group for the synthesis of imine-linked COFs, which are formed through the condensation reaction between amines and aldehydes. pnu.ac.ir
While the direct use of this compound in COF synthesis is not yet a major focus of reported research, the principles of reticular chemistry suggest its viability as a building block for creating novel COF materials with tailored functionalities.
Supramolecular Architectures and Self-Assembly Studies
The imidazole and aniline functionalities of this compound are both capable of participating in hydrogen bonding, a key interaction in supramolecular chemistry that drives the self-assembly of molecules into well-defined, higher-order structures.
The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of robust hydrogen-bonded chains or networks. mdpi.com The aniline group also possesses N-H bonds that can act as hydrogen bond donors. The combination of these functionalities within a single molecule provides the potential for the formation of complex and predictable supramolecular architectures.
Studies on similar imidazole derivatives have shown that intermolecular N-H···N hydrogen bonds are a common and strong motif, leading to the formation of one-dimensional chains in the solid state. mdpi.com The specific arrangement of molecules in the crystal lattice will be influenced by the steric hindrance of the dimethyl groups and the potential for other weak interactions, such as C-H···π interactions.
The self-assembly of this compound and its derivatives could lead to the formation of various supramolecular structures, such as gels, liquid crystals, or crystalline solids with interesting properties. The ability to control the self-assembly process by modifying the molecular structure or by changing external conditions (e.g., solvent, temperature) is a key area of research in supramolecular materials science.
Table 2: Potential Supramolecular Interactions of this compound
| Interaction Type | Donor | Acceptor | Potential Outcome |
| Hydrogen Bond | Imidazole N-H | Imidazole N | Formation of linear chains |
| Hydrogen Bond | Aniline N-H | Imidazole N or other acceptors | Cross-linking of chains, 2D or 3D networks |
| π-π Stacking | Phenyl ring, Imidazole ring | Phenyl ring, Imidazole ring | Stabilization of the overall structure |
| C-H···π Interaction | Methyl C-H, Phenyl C-H | Phenyl ring, Imidazole ring | Directional control of packing |
The investigation of the supramolecular behavior of this compound is a promising avenue for the development of new materials with applications in areas such as crystal engineering, drug delivery, and sensing.
Biological Chemistry and Mechanistic Studies Excluding Clinical/safety Data
Enzyme Inhibition Mechanism Research (e.g., binding pocket analysis, theoretical models)
The imidazole (B134444) moiety is a well-established pharmacophore known for its role in enzyme inhibition. researchgate.net One of the primary mechanisms involves the coordination of the electron-rich nitrogen atoms in the imidazole ring with metal ions present in the active sites of metalloenzymes. nih.gov This interaction can disrupt the enzyme's catalytic function.
A prominent example from the broader class of imidazole-based antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial heme-dependent enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nano-ntp.comasm.org By binding to the heme iron in the enzyme's active site, these compounds disrupt the fungal cell membrane's integrity. nano-ntp.comasm.org Furthermore, antimicrobial imidazoles have been shown to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobins, which are enzymes that protect microbes from nitric oxide-mediated damage. asm.org For instance, compounds like miconazole (B906) and econazole (B349626) inhibit the NOD activity of Escherichia coli flavohemoglobin with apparent inhibition constants (Kᵢ) in the nanomolar to micromolar range. asm.org
Theoretical models and molecular docking are instrumental in elucidating these inhibition mechanisms. asianpubs.orgresearchgate.net Such computational studies predict the binding affinity and orientation of imidazole derivatives within the enzyme's binding pocket. For example, docking studies have been used to investigate how novel imidazol-pyrazole hybrids bind to the active sites of enzymes like EGFR and the bacterial FabH–CoA complex, providing insights into the specific interactions that drive inhibition. researchgate.netnih.gov These models help calculate the distance, angles, and charge densities that influence the binding affinity between the ligand and the enzyme. asianpubs.org
DNA/RNA Interaction Studies at a Molecular Level
While specific studies on the direct interaction of 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline with nucleic acids are not extensively documented, the imidazole scaffold is known to participate in such interactions. The planar structure of the imidazole ring allows it to intercalate into the DNA scaffold, where it can be stabilized by forming hydrogen bonds with base pairs. nih.gov
Research on related compounds provides insight into potential mechanisms:
Minor Groove Binding: Pyrrole-imidazole polyamides are a class of molecules that bind to the minor groove of DNA with sequence specificity. nih.gov The interaction between these achiral ligands and the chiral DNA can be detected by an induced circular dichroism (ICD) signal. nih.gov
Metal Complex Interactions: Metal complexes incorporating imidazole derivatives have shown significant DNA interaction. Ruthenium(II) complexes with diimidazole ligands can induce the transformation of telomere DNA into a G-quadruplex structure, thereby inhibiting telomerase activity. nih.gov Copper(II) and Zinc(II) complexes of imidazole terpyridine have been observed to bind to and cleave DNA through oxidative or hydrolytic pathways, respectively. rsc.org
RNA Binding Interference: There is evidence to suggest that imidazole can interfere with the binding of proteins to RNA, which could be a potential mechanism of action in certain biological contexts. researchgate.net
Receptor Binding Affinity and Selectivity (In vitro mechanistic/theoretical)
Imidazole derivatives are recognized for their ability to bind to various physiological receptors. researchgate.net Although specific binding data for this compound is limited, research on structurally similar compounds highlights the potential of this chemical class to act as selective receptor ligands.
A significant area of study is on imidazoline (B1206853) receptors. Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)indazole have been developed as highly selective ligands for the imidazoline I₂ receptor subtype over α-adrenergic receptors. nih.gov For example, the ligands tracizoline (B1236551) and benazoline show unprecedented selectivity for I₂ receptors, with pKi values of 8.74 and 9.07, respectively. nih.gov Similarly, quinoline (B57606) and isoquinoline (B145761) derivatives bearing a 4,5-dihydro-imidazol-2-yl group, such as BU224 and BU226, exhibit high affinity for I₂ receptors with Ki values in the low nanomolar range. researchgate.net
Furthermore, virtual screening and competitive radioligand binding assays have identified novel imidazole-containing compounds with high affinity for the Sigma-1 receptor (S1R), a multi-functional protein involved in various cellular processes. mdpi.com Some of these ligands display nanomolar S1R affinities and considerable selectivity over the Sigma-2 receptor (S2R). mdpi.com
Cellular Uptake and Localization Studies (at a fundamental cellular level)
The ability of a compound to enter cells and localize to specific subcellular compartments is fundamental to its biological activity. For the imidazole class of compounds, this is often studied using fluorescently labeled analogues.
Studies on hairpin pyrrole-imidazole polyamide-fluorescein conjugates have shown varied cellular localization patterns. nih.gov Depending on the specific chemical structure, including the presence of charged groups or linkers like β-alanine, these conjugates can either strongly localize in the nucleus or be excluded entirely. nih.gov The uptake profile is also highly dependent on the cell line being studied. nih.gov For instance, some conjugates that readily enter the nucleus in T lymphocyte derivatives may show only a punctate staining pattern in the cytoplasm of other cell lines, indicating sequestration in organelles like lysosomes. nih.gov
Other strategies for directing imidazole-based molecules include the use of functionalized carbon dots for live-cell imaging and the attachment of moieties like cholesterol to target cell membranes. rsc.orgnih.gov
Currently, specific studies detailing the cellular uptake and localization of this compound at a fundamental level are not available in the reviewed literature.
Structure-Activity Relationship (SAR) Studies for Biological Targets (focused on molecular interactions)
Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of imidazole derivatives by systematically modifying the chemical structure. researchgate.netijesrr.org These studies reveal how different functional groups and structural features influence biological activity.
Key SAR findings for antimicrobial imidazole derivatives include:
Lipophilicity: The antibacterial activity of imidazole and imidazolium (B1220033) compounds is highly dependent on their lipophilicity. This property can be fine-tuned by introducing hydrophobic substituents of varying lengths onto the nitrogen atoms of the imidazole ring to optimize activity against specific bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.com
Substituent Positions: For antiviral imidazole-coumarin conjugates designed to act against the Hepatitis C virus, an unsubstituted hydrogen at the N(1) position of the imidazole ring was found to be critical for potency. mdpi.com The activity was further modulated by the type and position of substituents (e.g., Cl, F, Br) on the coumarin (B35378) moiety. mdpi.com
Core Skeleton: The core skeleton of indole (B1671886) diketopiperazines, which combines indole and diketopiperazine rings, has been shown to be important for their antimicrobial activity. frontiersin.org
These principles demonstrate that modifications to the aniline (B41778) or dimethyl-substituted imidazole portions of this compound would likely have a significant impact on its interaction with biological targets.
Design of Molecular Probes for Biological Systems
The imidazole scaffold is a valuable building block for the creation of molecular probes used to visualize and study biological systems. nih.govnih.gov This is due to its unique electronic properties and its ability to interact with and respond to its environment, making it suitable for fluorescent sensors. rsc.orgresearchgate.net
Examples of probe design based on the imidazole framework include:
Fluorescent Ion Sensors: Imidazole derivatives have been incorporated into chemosensors that exhibit a "turn-on" fluorescent response upon binding to specific metal ions, such as Cu(II), allowing for their detection in aqueous and biological media. researchgate.net
Nucleic Acid Probes: Pyrrole-imidazole polyamides are conjugated with fluorophores, such as fluorescein, to create probes that can bind to specific DNA sequences, enabling the visualization of DNA within living cells. nih.gov
Functional Nanoparticles: Imidazole derivatives have been covalently linked to carbon dots to create nanoprobes. rsc.org In one example, the probe's fluorescence is quenched in organic solvents but is "turned on" by trace amounts of water, a phenomenon attributed to the suppression of photoinduced electron transfer (PET). rsc.org
The structure of this compound provides a foundation that could be chemically modified to develop novel probes for various biological applications.
Antimicrobial Activity Studies (Mechanistic Focus on Cellular Targets)
Imidazole derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity. nano-ntp.comijesrr.org Their mechanisms of action are multifaceted and target various essential cellular processes in microbes.
Disruption of Membrane Integrity: A primary mechanism, particularly for antifungal imidazoles, is the inhibition of lanosterol 14α-demethylase, which is vital for producing ergosterol, a key component of the fungal cell membrane. nano-ntp.comasm.org This leads to a compromised membrane structure, increased permeability, and ultimately, cell death. nano-ntp.com Some derivatives can also directly insert themselves into microbial cell membranes, causing physical disruption. nano-ntp.com
Enzyme Inhibition: As detailed in section 9.1, imidazoles inhibit microbial enzymes. A key target is the flavohemoglobin-mediated nitric oxide (NO) detoxification pathway. asm.org By inhibiting this enzyme's NOD activity, imidazoles can enhance the efficacy of the host's immune response, which uses NO to combat pathogens. asm.org
Interference with Nucleic Acid Synthesis: Some imidazole derivatives have been shown to interfere with bacterial DNA replication, preventing cell division and growth. mdpi.com
Inhibition of Biofilm Formation: Research suggests that certain imidazole compounds may disrupt the formation of biofilms, which are protective communities of bacteria that contribute to chronic infections.
The following table summarizes the antimicrobial activity of representative imidazole derivatives against various microbial strains, as reported in the literature.
Antibacterial Mechanisms of Action
While this compound has been noted for its potential antibacterial properties, detailed mechanistic studies elucidating its specific mode of action are not extensively available in peer-reviewed literature. General proposed mechanisms for imidazole-based antibacterials often involve the disruption of essential cellular processes. The imidazole ring structure is a key pharmacophore that may contribute to interactions with microbial enzymes or cellular membranes. smolecule.com
Table 1: General Antibacterial Potential of this compound
| Aspect | Observation | Reference |
| General Activity | Studied for potential antibacterial properties. | |
| Proposed Interaction | May interact with molecular targets like enzymes or receptors. | |
| Structural Contribution | The imidazole ring is a key feature for biological activity. | smolecule.com |
Note: This table reflects the general potential and proposed interactions due to a lack of specific mechanistic data.
Antifungal Mechanisms of Action
The antifungal potential of this compound has been acknowledged, but comprehensive studies detailing its precise mechanism of action are limited. smolecule.com The imidazole scaffold is a well-known feature in many commercial antifungal agents, which typically function by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov This inhibition is often achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51). nih.gov
Table 2: Putative Antifungal Mechanisms of Imidazole Compounds
| Mechanism | Description | Relevance to this compound |
| Ergosterol Biosynthesis Inhibition | Inhibition of enzymes like CYP51, disrupting fungal cell membrane integrity. nih.gov | Not confirmed; a common mechanism for many antifungal imidazoles. |
| Oxidative Stress Induction | Generation of reactive oxygen species (ROS) that damage fungal cells. | A possible alternative mechanism observed in other imidazole derivatives. |
| Membrane Interaction | Direct interaction with the fungal cell membrane, leading to disruption. smolecule.com | Postulated based on the chemical structure. |
Note: This table presents potential mechanisms based on related compounds, as specific studies on this compound are not available.
Anticancer Activity and Cellular Mechanisms
The potential for this compound to exhibit anticancer activity is an area of research interest, though detailed cellular mechanism studies for this specific compound are not yet prevalent in the literature. smolecule.com The imidazole core is a feature of several established anticancer agents. nih.govnih.govacs.org
Mechanistic studies of other substituted imidazole derivatives have revealed several potential pathways for their anticancer effects. A common mechanism is the induction of apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This can be achieved through various means, including:
Targeting Signaling Pathways: Inhibition of critical cell survival pathways such as the PI3K/Akt/mTOR pathway has been observed with some trisubstituted-imidazoles, leading to the suppression of cancer cell proliferation. nih.gov
Modulation of Apoptotic Proteins: Certain imidazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov
Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell survival, such as lactate (B86563) dehydrogenase (LDHA) or topoisomerases, has been reported for some imidazole compounds. nih.govresearchgate.net
Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with the formation of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov
While these findings for related compounds are promising, dedicated research is required to determine if this compound exerts any anticancer effects and through which specific cellular and molecular mechanisms.
Table 4: Anticancer Mechanisms of Various Imidazole-Based Compounds
| Mechanism | Cellular Effect | Example Compound Class | Reference |
| PI3K/Akt/mTOR Pathway Inhibition | Suppression of cell proliferation and survival. | Trisubstituted-imidazoles | nih.gov |
| Apoptosis Induction | Upregulation of Bax, downregulation of Bcl-2. | 1-(4-Substituted phenyl)-2-ethyl imidazoles | nih.gov |
| Enzyme Inhibition | Inhibition of lactate dehydrogenase (LDHA). | 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | researchgate.net |
| Tubulin Polymerization Inhibition | Cell cycle arrest at G2/M phase, leading to apoptosis. | Various imidazole derivatives | nih.govnih.gov |
Note: This table illustrates mechanisms of related compounds, as specific anticancer mechanistic data for this compound is not available.
Future Perspectives and Emerging Research Directions
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery
Computer-aided synthesis planning (CASP) is a key area where ML can make a significant impact. nih.govresearchgate.net By analyzing extensive reaction databases, ML models can propose efficient synthetic routes to novel derivatives of 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline, overcoming the limitations of human intuition and bias. nih.govresearchgate.net These data-driven approaches can predict reaction outcomes and suggest optimal conditions, thereby accelerating the synthesis of new functional molecules. nih.gov For instance, reinforcement learning models can be employed to generate novel molecular structures with desired characteristics, such as enhanced binding affinity to a specific biological target. mdpi.commit.edu
Table 1: Applications of Machine Learning in Chemical Synthesis
| Machine Learning Model Category | Applications in Chemical Synthesis |
| Supervised Learning (e.g., SVM, Decision Trees) | Reactivity prediction, Chemical reaction classification, Autonomous research systems. mdpi.com |
| Unsupervised Learning | Analysis of molecular structural properties and drug-like characteristics. researchgate.net |
| Reinforcement Learning (e.g., Q-learning) | Robotic control in automated synthesis, Synthetic route planning. mdpi.com |
| Deep Learning | Property prediction, Catalyst design, Natural language processing for extracting information from chemical literature. mdpi.com |
The application of these AI and ML techniques to the this compound scaffold could lead to the rapid identification of new drug candidates for a variety of diseases, including cancer and infectious diseases. nih.govresearchgate.net
Exploration of Novel Reaction Methodologies (e.g., flow chemistry, photocatalysis)
The development of more sustainable and efficient synthetic methods is a key trend in modern chemistry. Flow chemistry and photocatalysis represent two such promising areas for the synthesis of this compound and its derivatives.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers several advantages, including enhanced reaction control, improved safety, and easier scalability. researchgate.netmdpi.com The synthesis of imidazole-containing compounds has been successfully demonstrated using flow chemistry, suggesting that this technology could be applied to the production of this compound with higher efficiency and reproducibility. researchgate.netnih.gov For example, the N-alkylation of imidazoles has been efficiently carried out in a continuous flow system using fixed-bed acidic zeolite catalysts, with water as the only byproduct. thalesnano.com
Photocatalysis, which uses light to drive chemical reactions, offers a green alternative to traditional synthetic methods that often require harsh conditions. researchgate.net Visible-light-driven photocatalysis has been used for the functionalization of N,N-dimethylanilines and the synthesis of 2,3-diamines from anilines. researchgate.netrsc.org These methods could potentially be adapted for the synthesis and modification of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under mild conditions. researchgate.netrsc.org
Table 2: Comparison of Batch vs. Flow Chemistry for Imidazole (B134444) Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Limited control over temperature and mixing. | Precise control over reaction parameters. researchgate.net |
| Safety | Potential for thermal runaways in large-scale reactions. | Enhanced safety due to small reaction volumes. acs.org |
| Scalability | Challenging to scale up while maintaining consistency. | Easily scalable by running the system for longer periods. nih.gov |
| Efficiency | Can be time-consuming with multiple manual steps. | Can be automated for higher throughput and efficiency. acs.org |
Advanced Materials for Sustainable Technologies (e.g., CO₂ capture, waste treatment)
The unique chemical properties of the imidazole and aniline (B41778) moieties within this compound make it a promising candidate for the development of advanced materials for sustainable technologies.
Imidazole-based materials have shown significant potential for carbon dioxide (CO₂) capture. cambridge.orgresearchgate.net Porous carbons derived from imidazole-based hyper-cross-linked polymers have demonstrated high CO₂ uptake capacity. researchgate.net Aqueous solutions of polyalkylated imidazoles are also being explored as solvents for CO₂ capture due to their high oxidative stability and low vapor pressure. ntnu.no The this compound scaffold could be incorporated into polymers or frameworks to create materials with tailored CO₂ capture properties. The nitrogen atoms in the imidazole ring can interact with CO₂ molecules, enhancing the material's capture efficiency. dtu.dk
Aniline and its derivatives are common pollutants in industrial wastewater. nih.govresearchgate.netnih.gov Materials based on the this compound structure could be developed for the remediation of such wastewater. These materials could act as adsorbents to remove aniline and other organic pollutants. Furthermore, advanced oxidation processes (AOPs) are effective for the degradation of aniline derivatives in wastewater. nih.govnih.govboromond.com Catalysts incorporating the this compound scaffold could potentially enhance the efficiency of these AOPs.
Table 3: CO₂ Uptake Capacity of Imidazole-Based Materials
| Material | CO₂ Uptake (mg/g) at 273 K and 1.0 bar |
| N-doped porous carbons from imidazole-based HCPs | 180–258 researchgate.net |
| Zeolitic Imidazolate Frameworks (ZIFs) | High uptake due to strong binding affinity. acs.org |
Multi-Omics Approach in Mechanistic Biological Studies
Should this compound or its derivatives exhibit significant biological activity, a multi-omics approach could be employed to elucidate their mechanisms of action. This involves the comprehensive analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome, to gain a holistic understanding of a drug's effect on a biological system. mdpi.com
By integrating data from these different levels, researchers can identify the specific molecular targets of a compound and the signaling pathways it modulates. mdpi.comyoutube.com For example, transcriptomic analysis can reveal changes in gene expression in response to treatment with a derivative of this compound, while proteomics can identify changes in protein levels. mdpi.com This information can help to build a detailed picture of the compound's mechanism of action and can also aid in the identification of biomarkers for predicting treatment response. The use of AI and machine learning can further enhance the analysis of these large and complex multi-omics datasets. youtube.com
Table 4: Overview of Multi-Omics Technologies
| Omics Field | Molecules Studied | Key Applications in Drug Discovery |
| Genomics | DNA | Identifying genetic variations associated with disease and drug response. |
| Transcriptomics | RNA | Analyzing gene expression changes in response to drug treatment. mdpi.com |
| Proteomics | Proteins | Identifying protein targets of drugs and downstream effects on protein networks. |
| Metabolomics | Metabolites | Studying the effects of drugs on metabolic pathways. |
Expanding the Scope of Coordination Chemistry and Materials Applications
The nitrogen atoms in the imidazole ring of this compound make it an excellent ligand for the coordination of metal ions. This opens up a vast area of research in coordination chemistry, with the potential to create novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting properties and applications.
Imidazole-based metal complexes have been extensively studied for their potential as anticancer agents. nih.gov For example, ruthenium and gold complexes incorporating imidazole ligands have shown promising cytotoxic activity against various cancer cell lines. nih.gov The this compound ligand could be used to synthesize new metal complexes with enhanced anticancer properties. The aniline group provides an additional site for functionalization, allowing for the fine-tuning of the complex's solubility, stability, and biological activity.
Beyond medicinal applications, coordination complexes of this compound could find use in catalysis, sensing, and as functional materials. The ability to form extended structures like MOFs could lead to materials with high porosity and surface area, suitable for applications in gas storage and separation.
Table 5: Examples of Imidazole-Metal Complexes and Their Applications
| Metal | Imidazole Ligand Type | Application |
| Ruthenium | Biphenyl imidazole | Anticancer agent. nih.gov |
| Gold (I) | Biphenyl imidazole | Anticancer agent with potency against Ishikawa cells. nih.gov |
| Zinc | Thiosemicarbazone-imidazole | Antibacterial agent. nih.gov |
| Cadmium | Benzimidazole (B57391) | Forms a distorted pentagonal-bipyramid geometry in a coordination polymer. researchgate.net |
Rational Design of Next-Generation Functional Molecules with Tunable Properties
The this compound scaffold provides a versatile platform for the rational design of next-generation functional molecules with precisely tuned properties. mdpi.com By systematically modifying the structure of the parent compound, researchers can optimize its performance for a specific application. mdpi.com
In medicinal chemistry, for example, the aniline group can be functionalized with various substituents to improve a drug candidate's binding affinity to its target, enhance its pharmacokinetic properties, or reduce its toxicity. nih.govnih.gov The imidazole ring can also be modified, for instance, by N-alkylation, to alter the compound's solubility and bioavailability. mdpi.com This approach, often guided by computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, allows for the efficient exploration of chemical space and the identification of lead compounds with improved therapeutic potential. nih.govmdpi.com
In materials science, the tunable nature of the this compound scaffold can be exploited to create materials with tailored optical, electronic, or mechanical properties. For example, by incorporating this scaffold into polymers, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or sensors. The ability to form hydrogen bonds and participate in π-π stacking interactions can also be harnessed to control the self-assembly of these molecules into well-defined nanostructures. nih.gov
Table 6: Impact of Structural Modifications on the Properties of Imidazole Derivatives
| Structural Modification | Potential Effect on Properties |
| Substitution on the aniline ring | Modulates electronic properties, binding affinity, and solubility. nih.gov |
| N-alkylation of the imidazole ring | Increases lipophilicity and can improve cell membrane permeability. mdpi.com |
| Introduction of flexible linkers | Can enhance bioavailability and allow for optimal positioning within a binding site. nih.gov |
| Fusion with other heterocyclic rings | Can lead to novel hybrid compounds with enhanced biological activity. researchgate.net |
Q & A
Basic: What are the standard synthetic routes and characterization methods for 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline?
Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted aniline derivatives with pre-functionalized imidazole precursors. For example:
- Step 1: Formation of the imidazole ring via cyclization of α-diketones with ammonium acetate under reflux conditions.
- Step 2: Coupling the imidazole intermediate with a nitroaniline derivative, followed by reduction to yield the final aniline group .
Characterization:
- Spectroscopy:
- Elemental Analysis: Confirms C, H, N composition (e.g., C: 70.56%, H: 6.95%, N: 22.49%) .
Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Method development using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .
- Infrared Spectroscopy (IR): Bands for NH₂ stretching (~3350 cm⁻¹), C=N imidazole ring (~1600 cm⁻¹), and aromatic C-H bending (~750 cm⁻¹) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing (e.g., using SHELXL for refinement ).
Advanced: How can researchers optimize reaction yields and minimize byproducts in the synthesis of this compound?
Answer:
- Reaction Optimization:
- Catalysis: Use Pd/C or Raney nickel for selective reduction of nitro intermediates to avoid over-reduction .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance imidazole cyclization efficiency .
- Temperature Control: Maintain reflux at 110–120°C to prevent decomposition of heat-sensitive intermediates .
- Byproduct Mitigation:
Advanced: What strategies are recommended for studying the biological interactions of this compound?
Answer:
- Target Identification:
- Molecular Docking (AutoDock Vina): Screen against databases (e.g., PDB) to identify potential protein targets (e.g., kinases, GPCRs) .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (Kₐ, Kd) for imidazole-aniline interactions with metal ions or enzymes .
- Functional Assays:
- Fluorescence Quenching: Monitor changes in tryptophan emission upon ligand binding to assess protein interactions .
- Chelation Studies: UV-Vis titration (e.g., with Fe³⁺ or Cu²⁺) to determine stability constants (log β) .
Advanced: How can structural ambiguities in crystallographic data be resolved for this compound?
Answer:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement Tools:
- Validation Metrics:
Advanced: How can computational methods enhance understanding of this compound’s reactivity?
Answer:
- Reactivity Prediction:
- Mechanistic Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
